![molecular formula C11H9ClN2O2 B1455649 5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione CAS No. 351528-73-9](/img/structure/B1455649.png)
5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione
Vue d'ensemble
Description
5'-Chloro-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de dérivés spiro-imidazo pyridine-indène
Ce composé peut être utilisé dans la synthèse de nouveaux dérivés spiro-imidazo pyridine-indène. Ces dérivés sont obtenus par une réaction d'annulation catalysée par un acide et présentent des activités pharmaceutiques potentielles . Le groupe méthylène actif du composé peut participer à d'autres réactions pour synthétiser des hétérocycles plus complexes, qui sont importants dans la découverte de médicaments.
Développement de thérapies contre la maladie d'Alzheimer
Les composés indénone-fusionnés, liés à la structure centrale de notre composé, sont importants dans le développement de thérapies contre la maladie d'Alzheimer. Par exemple, le donépézil, un inhibiteur de l'acétylcholinestérase, est un médicament notable dérivé de structures similaires .
Applications anticancéreuses
Les dérivés du composé ont montré une efficacité dans le traitement du cancer du poumon non à petites cellules résistant aux médicaments. Cette application est due à la présence d'échafaudages d'indanone, qui sont présents dans plusieurs composés naturels et produits pharmaceutiques ayant des propriétés anticancéreuses .
Composés bactériens d'origine marine
Des composés indénone-fusionnés comme le méroindénone, qui partagent des similitudes structurales avec notre composé, ont été isolés de bactéries d'origine marine du genre Streptomyces. Ces composés présentent des activités biologiques diverses et sont utilisés dans des méthodes de synthèse respectueuses de l'environnement .
Synthèse d'échafaudages spiroindole et spirooxindole
Le composé peut être utilisé dans la synthèse d'échafaudages spiroindole et spirooxindole. Ces échafaudages sont au cœur de nombreux alcaloïdes ayant une activité pharmaceutique potentielle et sont connus pour leurs activités antimicrobiennes, antitumorales, antidiabétiques et antivirales .
Production de structures organiques hautement fonctionnalisées
En raison de sa nature tridimensionnelle et de sa rigidité intrinsèques, le composé peut être utilisé pour produire des structures organiques hautement fonctionnalisées. Ces structures présentent une bonne affinité pour les protéines 3D, ce qui en fait des cibles de synthèse attrayantes en chimie organique et dans les projets de découverte de médicaments .
Analyse Biochimique
Biochemical Properties
5’-Chloro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as protein tyrosine phosphatases, by binding to their active sites . Additionally, it can interact with other biomolecules, including nucleic acids and lipids, influencing their structure and function. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s biochemical activity.
Cellular Effects
The effects of 5’-Chloro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving protein kinases and phosphatases . It can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, 5’-Chloro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione affects cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of key metabolites and energy production.
Molecular Mechanism
At the molecular level, 5’-Chloro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and altering biochemical pathways . This compound also has the ability to modulate gene expression by interacting with transcription factors and other DNA-binding proteins. Additionally, it can influence the stability and degradation of proteins by affecting post-translational modifications, such as phosphorylation and ubiquitination.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-Chloro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5’-Chloro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme inhibition and improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
5’-Chloro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. This compound has been shown to affect pathways related to energy production, lipid metabolism, and nucleotide synthesis, highlighting its broad impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 5’-Chloro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione within cells and tissues are critical for its biochemical activity . This compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various compartments, including the cytoplasm, nucleus, and mitochondria. Its distribution is influenced by factors such as its chemical properties, the presence of binding partners, and cellular transport mechanisms.
Subcellular Localization
The subcellular localization of 5’-Chloro-2’,3’-dihydrospiro[imidazolidine-4,1’-indene]-2,5-dione plays a crucial role in its activity and function This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications For example, it may be localized to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes
Propriétés
IUPAC Name |
6-chlorospiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c12-7-1-2-8-6(5-7)3-4-11(8)9(15)13-10(16)14-11/h1-2,5H,3-4H2,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSKAURFWDHHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=C1C=C(C=C3)Cl)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(ethoxycarbonyl)-2-nitrophenyl]glycine](/img/structure/B1455566.png)
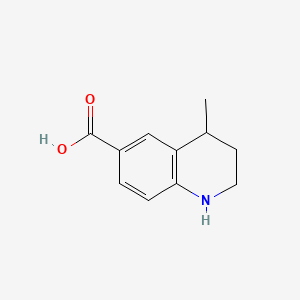

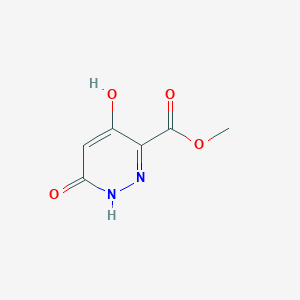

![2,2,2-trifluoro-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B1455573.png)
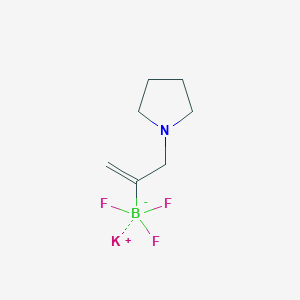
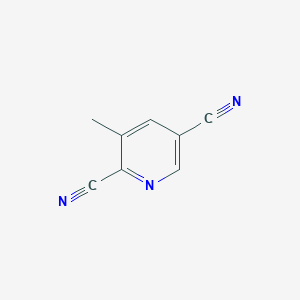

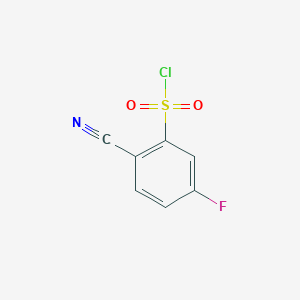
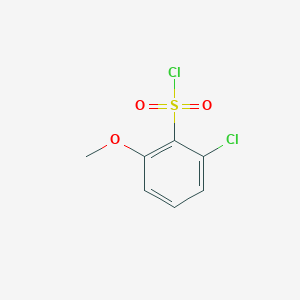
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B1455586.png)


